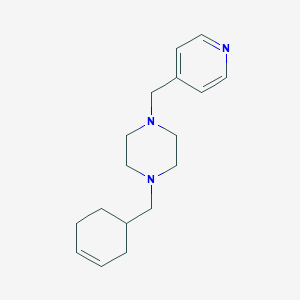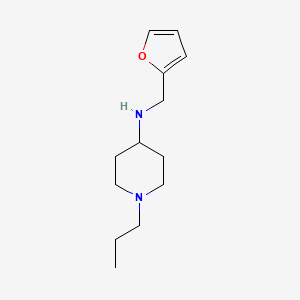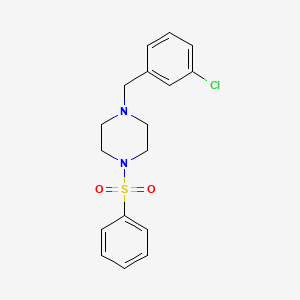![molecular formula C19H11N5O3 B10884773 4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10884773.png)
4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a hydroxynaphthyl moiety, and a nitrophenyl group, making it a versatile molecule for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives, followed by the introduction of cyano and nitro groups under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its nitro and cyano groups can undergo redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE
- 2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL AMIDE
- 2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL SULFIDE
Uniqueness
The unique combination of cyano, hydroxynaphthyl, and nitrophenyl groups in 2-CYANO-4-{2-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions sets it apart from similar compounds.
Properties
Molecular Formula |
C19H11N5O3 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H11N5O3/c20-9-13-7-17(18(24(26)27)8-14(13)10-21)23-22-11-16-15-4-2-1-3-12(15)5-6-19(16)25/h1-8,11,23,25H/b22-11+ |
InChI Key |
MDYPMCKRZMSPNW-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)


![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884748.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)



![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
